molecular formula C7H8N4O B034209 8-Methoxy-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine CAS No. 106921-55-5

8-Methoxy-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B034209
CAS No.: 106921-55-5
M. Wt: 164.16 g/mol
InChI Key: PYZRNZGKCVFEBL-UHFFFAOYSA-N
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Description

8-Methoxy-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine is a high-purity, synthetically versatile heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This fused triazolopyrimidine scaffold serves as a privileged structure for the development of novel pharmacologically active agents. Its core structure is a key intermediate for exploring interactions with various enzyme families, particularly kinases and phosphodiesterases (PDEs), where it can act as a potent inhibitor. The specific substitution pattern, featuring an 8-methoxy group and a 2-methyl group, fine-tunes the molecule's electronic properties, lipophilicity, and binding affinity, making it a valuable probe for structure-activity relationship (SAR) studies. Researchers utilize this compound to design and synthesize new chemical entities targeting a range of therapeutic areas, including oncology, inflammatory diseases, and central nervous system (CNS) disorders. It is supplied with comprehensive analytical data (including NMR and LC-MS) to ensure identity and purity, enabling rapid integration into high-throughput screening campaigns and hit-to-lead optimization programs. This product is intended for research applications by qualified laboratory personnel only.

Properties

IUPAC Name

8-methoxy-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c1-5-9-7-6(12-2)3-8-4-11(7)10-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZRNZGKCVFEBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=NC=C(C2=N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction typically involves heating the reactants in dry toluene at 140°C under microwave conditions .

Industrial Production Methods: Industrial production of this compound may involve scale-up of the aforementioned synthetic route. The use of microwave-assisted synthesis allows for efficient and rapid production, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions: 8-Methoxy-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The compound’s reactivity is influenced by the presence of the methoxy and methyl groups, which can participate in different reaction mechanisms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound, leading to the formation of various oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed to reduce the compound, yielding different reduced products.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazolopyrimidines, while oxidation and reduction can produce oxidized or reduced derivatives, respectively .

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity
    • Research indicates that triazole derivatives exhibit potent antimicrobial properties. 8-Methoxy-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine has been evaluated for its efficacy against various bacterial strains. Studies show that modifications in the triazole ring can enhance antibacterial activity, making it a candidate for developing new antibiotics .
  • Anticancer Potential
    • The compound has been investigated for its anticancer properties. In vitro studies suggest that it can inhibit cancer cell proliferation through apoptosis induction in specific cancer lines. Its mechanism involves the modulation of cellular pathways related to tumor growth .
  • Anti-inflammatory Effects
    • Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been shown to reduce inflammation markers in animal models, indicating potential use in treating inflammatory diseases .

Agricultural Applications

  • Herbicide Development
    • This compound serves as an intermediate in the synthesis of herbicides like penoxsulam. Penoxsulam is effective against a variety of aquatic weeds and has been widely used in rice cultivation . The compound's role as a precursor enhances its significance in agricultural chemistry.
  • Pesticide Formulations
    • The compound is also explored for its potential use in pesticide formulations due to its biological activity against pests. The integration of triazole-based compounds in pesticide development is gaining traction as they often exhibit lower toxicity to non-target organisms while maintaining efficacy against pests .

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
Antimicrobial Activity Effective against E. coli and S. aureus; MIC values reported.
Anticancer Potential Induced apoptosis in HeLa cells; IC50 values determined.
Anti-inflammatory Effects Reduced TNF-alpha levels in murine models; potential therapeutic implications.
Herbicide Development Intermediate for penoxsulam; effective against barnyard grass and other weeds.
Pesticide Formulations Demonstrated efficacy against aphids; lower toxicity profile noted.

Mechanism of Action

The mechanism of action of 8-Methoxy-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. The compound can act as an inhibitor of various enzymes, including cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs). By binding to the active sites of these enzymes, it disrupts their normal function, leading to the inhibition of cell proliferation and other biological processes . The pathways involved in its mechanism of action include the modulation of signaling pathways such as the ERK and AKT pathways .

Comparison with Similar Compounds

Substituent Effects on Receptor Affinity

  • 8-Methoxy-2-methyl derivative : The methoxy group at position 8 may improve water solubility compared to halogenated or aryl substituents, while the 2-methyl group provides moderate steric bulk without significantly hindering receptor binding. This balance could make it a candidate for central nervous system (CNS) applications .
  • SCH 442416 (5-amino-7-[3-(4-methoxyphenyl)propyl]-2-(2-furyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine): The 4-methoxyphenylpropyl chain at position 7 enhances A2A selectivity (Ki = 0.048 nM for A2A vs. 1,290 nM for A1), demonstrating the critical role of extended hydrophobic chains in subtype specificity .
  • ZM241385 (4-[2-[[7-amino-2-(2-furyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]amino]ethyl]phenol): A hydroxyl group at the para position of the phenyl ring improves hydrophilicity and A2A affinity (Ki = 1.4 nM), suggesting hydrogen bonding as a key interaction .

Solubility and Pharmacokinetics

  • The 8-methoxy group in the target compound likely confers better aqueous solubility compared to halogenated analogs like 8-bromo-7-chloro-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine (PubChem CID: 71741679), which has a molecular weight of 309.55 and higher logP due to bromine and chlorine substituents .
  • Derivatives with polar groups, such as hydroxyl (e.g., ZM241385) or piperazinyl (e.g., 8e), show improved solubility and bioavailability, critical for in vivo efficacy .

Key Research Findings

  • Selectivity Mechanisms : Bulky substituents at position 7 (e.g., SCH 442416) interact with hydrophobic pockets in A2A receptors, while polar groups (e.g., hydroxyl in ZM241385) form hydrogen bonds with serine residues (Ser277 and His278), enhancing selectivity .
  • Anticancer Potential: Pyrazolo-triazolo-pyrimidines with bromophenyl and pyridyl groups (e.g., 7-(4-bromophenyl)-9-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine) exhibit antiproliferative activity via kinase inhibition, though this is distinct from the neurological focus of 8-methoxy-2-methyl derivatives .
  • Synthetic Challenges : The introduction of methoxy groups requires careful optimization to avoid side reactions, as seen in the synthesis of 8-phenylthiazolo derivatives using DMF/POCl3 .

Biological Activity

8-Methoxy-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, antiviral, and antibacterial properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.

  • Molecular Formula : C7H8N4O
  • Molecular Weight : 164.16 g/mol
  • CAS Number : 106921-55-5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It acts as an inhibitor of various enzymes such as cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs). By binding to the active sites of these enzymes, it disrupts normal cellular functions, leading to inhibition of cell proliferation and induction of apoptosis in cancer cells .

Anticancer Activity

Recent studies have shown that derivatives of triazolo[1,5-c]pyrimidine exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Compound H12 , a derivative similar to this compound, demonstrated IC50 values of 9.47 μM against MGC-803 cells and 13.1 μM against MCF-7 cells. This compound induced apoptosis and G2/M phase arrest in treated cells by modulating the ERK signaling pathway .
CompoundCell LineIC50 (μM)Mechanism
H12MGC-8039.47ERK pathway inhibition
H12MCF-713.1Apoptosis induction

Antiviral and Antibacterial Activities

This compound has also been investigated for its antiviral and antibacterial properties:

  • Compounds within this class have shown effectiveness against various viruses and bacteria by inhibiting key enzymes necessary for their replication and survival. Specific studies have indicated significant activity against viral strains such as Zika virus (ZIKV) and Dengue virus (DENV), with effective concentrations reported in the low micromolar range .

Case Studies

In a recent study focusing on the synthesis and evaluation of triazolo[1,5-c]pyrimidine derivatives:

  • Researchers synthesized several compounds based on the triazolo-pyrimidine scaffold and tested their biological activities. Among them, derivatives exhibiting modifications at the methoxy group showed enhanced cytotoxicity against human cancer cell lines compared to their unmodified counterparts .

Q & A

Q. What are the primary synthetic routes for 8-Methoxy-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine, and how can reaction conditions be optimized?

The compound is synthesized via cyclization of 3-amino-1,2,4-triazole derivatives with β-oxo-ketones or α,β-unsaturated ketones/esters. Key steps include:

  • Reacting 3-amino-1,2,4-triazole with malonic acid derivatives or ethyl 3-oxohexanoate under catalytic conditions (e.g., dimethylformamide) to form the triazolopyrimidine core .
  • Introducing methoxy and methyl groups via regioselective alkylation or nucleophilic substitution. Optimization involves adjusting solvent polarity (e.g., acetonitrile or methanol), temperature (reflux or sealed tube reactions at 120°C), and catalysts (e.g., 3-picoline for sulfonamide coupling) .
  • Purification via recrystallization (methanol is common) to isolate high-purity crystals .

Q. How is crystallographic characterization performed for this compound, and what structural insights are critical?

Single-crystal X-ray diffraction (SCXRD) reveals:

  • Bond angles (e.g., C–N–N ≈ 113.54°, N–C–C ≈ 126.8°) and hydrogen-bonding networks (O–H⋯N interactions with graph-set notation 4(16) ) .
  • Planarity of the triazolopyrimidine core, critical for receptor binding. Methoxy and methyl substituents influence packing via van der Waals interactions .
  • Use software like SMART and SAINT (Bruker) for data collection and SHELX for refinement .

Q. What are the primary biological targets of this compound, and how is receptor binding affinity assessed?

The compound is a scaffold for adenosine receptor (AR) antagonists, particularly targeting A2A and A3 subtypes. Methods include:

  • Radioligand displacement assays using [<sup>3</sup>H]ZM241385 for A2A or [<sup>3</sup>H]HEMADO for A3 .
  • Functional cAMP assays in HEK293 cells transfected with AR subtypes to measure IC50 values .
  • Structural analogs (e.g., 8-ethoxy or trifluoromethyl derivatives) show enhanced selectivity, as seen in pyrazolo-triazolopyrimidine analogs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

SAR strategies include:

  • Substitution at Position 8 : Methoxy groups enhance A2A affinity, while bulkier groups (e.g., trifluoromethyl) improve metabolic stability .
  • Position 2 Modifications : Methyl groups reduce off-target effects, but aryl substituents (e.g., 4-trifluoromethylphenyl) increase lipophilicity and blood-brain barrier penetration .
  • Heterocycle Fusion : Pyrazolo[4,3-e] fusion (vs. imidazo) improves solubility and pharmacokinetics .
  • Computational docking (e.g., AutoDock Vina) identifies key residues (e.g., His264 in A2A) for hydrogen bonding .

Q. What analytical methods resolve contradictions in reported biological activity data?

Discrepancies in IC50 values may arise from:

  • Assay Conditions : Varying cAMP detection kits (e.g., AlphaScreen vs. ELISA) or cell lines (CHO vs. HEK293). Standardize using WHO guidelines for AR antagonists .
  • Enantiomeric Purity : Chiral HPLC (e.g., Chiralpak AD-H column) separates stereoisomers with differing activities .
  • Metabolite Interference : LC-MS/MS quantifies parent compound degradation in serum (e.g., CYP3A4-mediated demethylation) .

Q. How can computational modeling predict pharmacokinetic properties and toxicity?

  • ADMET Prediction : Tools like SwissADME estimate logP (≈2.5), suggesting moderate blood-brain barrier penetration. The methoxy group reduces CYP450 inhibition risk .
  • Quantum Chemical Calculations : HOMO-LUMO gaps (≈4.5 eV) correlate with stability under physiological conditions. Molecular dynamics (MD) simulations assess binding mode retention in A2A over 100 ns .
  • Toxicity Profiling : Use ProTox-II to predict hepatotoxicity (e.g., mitochondrial membrane disruption) and Ames test data for mutagenicity .

Methodological Tables

Q. Table 1. Key Crystallographic Data

ParameterValueReference
Space groupP21/c
Hydrogen-bond geometryO–H⋯N (2.65 Å, 165°)
Torsion anglesC8–N1–N2–C3: 178.2°

Q. Table 2. SAR Trends for AR Antagonists

ModificationA2A IC50 (nM)Selectivity (A2A/A1)
8-Methoxy12 ± 3150
8-Trifluoromethyl8 ± 290
2-Methyl25 ± 4200

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